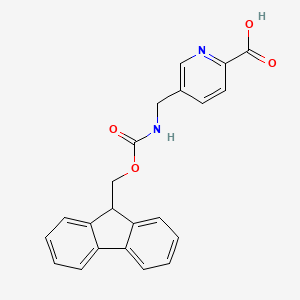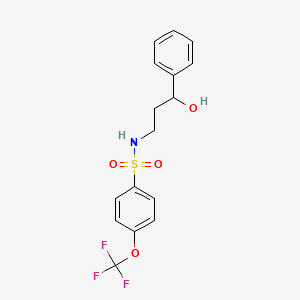
Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride
カタログ番号:
B2755186
CAS番号:
2230798-53-3
分子量:
219.63
InChIキー:
AYZGJLJKQGZKOY-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, such as in a biological or industrial process .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral data. These properties can often be found in databases or determined experimentally .科学的研究の応用
Synthesis and Characterization
- The compound has been involved in the synthesis and structural analysis of triazole derivatives, which are known for their wide range of applications in medicinal chemistry and as ligands in catalysis. For example, the synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been explored, providing insights into the compound's reactivity and potential for further functionalization (Dzygiel et al., 2004).
Application in Catalysis
- The compound has also been applied as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in allene synthesis and alkyne hydration reactions. This suggests its potential utility in facilitating various organic transformations, highlighting the importance of such compounds in enhancing the efficiency of catalytic processes (Hu et al., 2019).
Potential Antimicrobial Agents
- Moreover, triazole derivatives synthesized from related compounds have shown promise as potential antimicrobial agents. This indicates the potential of Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in contributing to the development of new antimicrobial compounds, which is crucial in the fight against drug-resistant bacteria and fungi (Bhat et al., 2016).
Antitumor Activity
- Additionally, some derivatives prepared from similar compounds have been evaluated for their antitumor activity, showing the potential of this compound in the development of new anticancer agents. This underscores the significance of researching such compounds for their biological activities, which could lead to breakthroughs in cancer treatment (Badrey & Gomha, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 1-(2-amino-2-iminoethyl)triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2.ClH/c1-13-6(12)4-2-11(10-9-4)3-5(7)8;/h2H,3H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZGJLJKQGZKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BE...
Cat. No.: B2755109
CAS No.: 312917-29-6
ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo...
Cat. No.: B2755110
CAS No.: 851124-14-6
(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2...
Cat. No.: B2755111
CAS No.: 441720-75-8
1,2-bis(4-chlorophenyl)benzene
Cat. No.: B2755112
CAS No.: 21711-56-8

![ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)



![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B2755116.png)
![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)
![6-Methyl-4-(thiomorpholin-4-YL)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2755119.png)



![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2755126.png)
